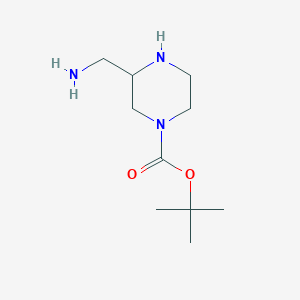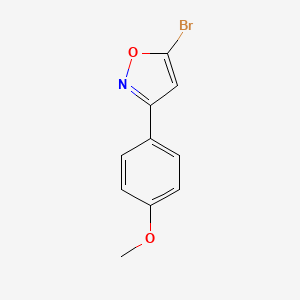
5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole
Descripción general
Descripción
5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole, also known as BMPO, is a heterocyclic compound that has a wide range of applications in the scientific and medical fields. BMPO has been used in numerous studies in the fields of organic chemistry, biochemistry, and pharmacology. BMPO is an important tool for the synthesis of various compounds and for the study of their properties and mechanisms of action.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Synthesis and Antiprotozoal Activity : A study by Yamamuro et al. (2015) focused on the synthesis of 5-(4'-Methoxyphenyl)-oxazole (MPO) derivatives. These compounds were initially isolated from fungal culture broths as inhibitors of the hatch and growth of Caenorhabditis elegans. Despite the synthesis of nineteen MPO derivatives, none showed the effect on C. elegans, suggesting the specificity of MPO's structure for its biological activity (Yamamuro et al., 2015).
Antiproliferative and Antimicrobial Activities
Antiproliferative Activity : Narayana et al. (2010) synthesized 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles and evaluated their antiproliferative activity. One derivative showed significant activity, highlighting the potential of these compounds in cancer research (Narayana et al., 2010).
Antimicrobial Activity : Research by Rosca (2020) on novel oxazol-5(4H)-ones with potential pharmacological applications demonstrated their synthesis and evaluation against various microbial strains, indicating the antimicrobial potential of these derivatives (Rosca, 2020).
Anti-inflammatory and Corrosion Inhibition
Anti-inflammatory Activity : Labanauskas et al. (2004) synthesized new derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols showing anti-inflammatory activity. This work contributes to the development of new anti-inflammatory agents (Labanauskas et al., 2004).
Corrosion Inhibition : Al-amiery et al. (2020) investigated the use of a triazole-based compound for the corrosion inhibition of mild steel. The study found significant inhibition efficiency, suggesting potential applications in protecting metals against corrosion (Al-amiery et al., 2020).
Antioxidant Activity
- Antioxidant Activity of Bromophenols : Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. These compounds could be promising for the development of natural antioxidants (Li et al., 2011).
Propiedades
IUPAC Name |
5-bromo-3-(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-13-8-4-2-7(3-5-8)9-6-10(11)14-12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSULHMMHELCHGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701606 | |
| Record name | 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole | |
CAS RN |
51726-00-2 | |
| Record name | 5-Bromo-3-(4-methoxyphenyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00701606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)
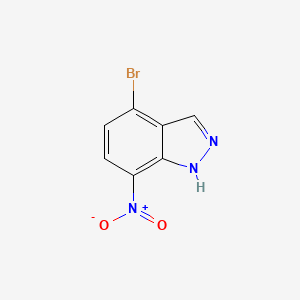
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)
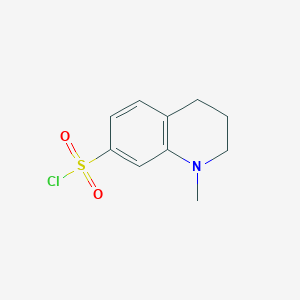
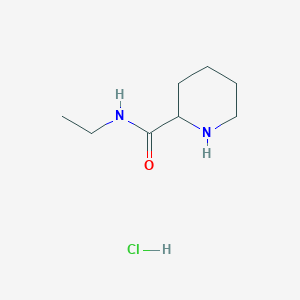
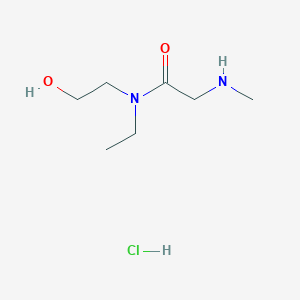
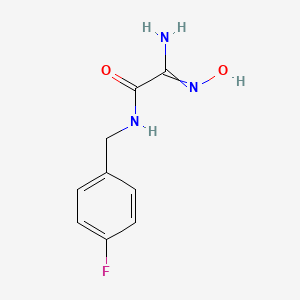
![methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1442051.png)
![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)

